molecular formula C6H7ClO2 B161014 3,6-Dihydro-2H-pyran-5-carbonyl chloride CAS No. 133609-62-8

3,6-Dihydro-2H-pyran-5-carbonyl chloride

Cat. No. B161014
M. Wt: 146.57 g/mol
InChI Key: REOBYVOZNUNDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dihydro-2H-pyran-5-carbonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a versatile building block that can be used in the synthesis of various organic compounds. In

Mechanism Of Action

The mechanism of action of 3,6-Dihydro-2H-pyran-5-carbonyl chloride is not fully understood. However, it is believed that this compound can undergo nucleophilic substitution reactions with various functional groups, including alcohols, amines, and thiols. This reactivity makes 3,6-Dihydro-2H-pyran-5-carbonyl chloride a useful building block in organic synthesis.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 3,6-Dihydro-2H-pyran-5-carbonyl chloride. However, studies have shown that this compound can be metabolized to 5-(hydroxymethyl)furfural, which has been shown to have cytotoxic and genotoxic effects in vitro. Further research is needed to fully understand the potential health effects of 3,6-Dihydro-2H-pyran-5-carbonyl chloride.

Advantages And Limitations For Lab Experiments

One advantage of using 3,6-Dihydro-2H-pyran-5-carbonyl chloride in lab experiments is its reactivity with various functional groups, which allows for the synthesis of a wide range of organic compounds. Additionally, the synthesis method for 3,6-Dihydro-2H-pyran-5-carbonyl chloride has been optimized to produce high yields of pure product. However, one limitation of using this compound is its potential health effects, which may require additional safety precautions in lab experiments.

Future Directions

There are several future directions for the use of 3,6-Dihydro-2H-pyran-5-carbonyl chloride in scientific research. One direction is the development of new synthetic methods that are more efficient and environmentally friendly. Additionally, 3,6-Dihydro-2H-pyran-5-carbonyl chloride can be further investigated for its potential applications in the synthesis of pharmaceuticals and materials. Further research is also needed to fully understand the health effects of this compound and to develop appropriate safety guidelines for its use in lab experiments.
In conclusion, 3,6-Dihydro-2H-pyran-5-carbonyl chloride is a versatile building block that has gained significant attention in the field of scientific research. Its unique properties and potential applications make it a valuable tool for organic synthesis. However, further research is needed to fully understand the potential health effects of this compound and to develop appropriate safety guidelines for its use in lab experiments.

Synthesis Methods

The synthesis of 3,6-Dihydro-2H-pyran-5-carbonyl chloride is a multi-step process that involves the reaction of 5-hydroxymethylfurfural with thionyl chloride in the presence of pyridine. The resulting product is then treated with acetic anhydride to form the final product. This synthesis method has been optimized to produce high yields of 3,6-Dihydro-2H-pyran-5-carbonyl chloride with minimal impurities.

Scientific Research Applications

3,6-Dihydro-2H-pyran-5-carbonyl chloride has been widely used in scientific research due to its unique properties. This compound can be used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. Additionally, 3,6-Dihydro-2H-pyran-5-carbonyl chloride has been used as a reagent in the preparation of chiral auxiliaries and ligands for asymmetric synthesis.

properties

CAS RN

133609-62-8

Product Name

3,6-Dihydro-2H-pyran-5-carbonyl chloride

Molecular Formula

C6H7ClO2

Molecular Weight

146.57 g/mol

IUPAC Name

3,6-dihydro-2H-pyran-5-carbonyl chloride

InChI

InChI=1S/C6H7ClO2/c7-6(8)5-2-1-3-9-4-5/h2H,1,3-4H2

InChI Key

REOBYVOZNUNDJW-UHFFFAOYSA-N

SMILES

C1COCC(=C1)C(=O)Cl

Canonical SMILES

C1COCC(=C1)C(=O)Cl

synonyms

2H-Pyran-3-carbonyl chloride, 5,6-dihydro- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.